2,4-Dichloro-5-(trifluoromethoxy)phenol
Description
2,4-Dichloro-5-(trifluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine substituents at the 2- and 4-positions and a trifluoromethoxy (-OCF₃) group at the 5-position of the aromatic ring. This substitution pattern confers unique electronic, steric, and physicochemical properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Its synthesis often involves multi-step halogenation and coupling reactions, as seen in protocols for analogous compounds (e.g., Suzuki coupling, Mitsunobu reactions) .
Properties
IUPAC Name |
2,4-dichloro-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOYJUJVWRQVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(trifluoromethoxy)phenol typically involves the introduction of chlorine and trifluoromethoxy groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with chlorinating agents such as chlorine gas or thionyl chloride to introduce the chlorine atoms. The trifluoromethoxy group can be introduced using reagents like trifluoromethoxybenzene under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine or trifluoromethoxy groups under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2,4-Dichloro-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The trifluoromethoxy group is a strong electron-withdrawing substituent due to the inductive effects of fluorine atoms. Compared to methoxy (-OCH₃) or alkoxy groups, the -OCF₃ group reduces electron density on the aromatic ring, which can alter reactivity in electrophilic substitution reactions or binding affinity in biological systems. For example:
- 4-(Trifluoromethoxy)phenol: Lacks chlorine substituents but shares the -OCF₃ group. It exhibits lower boiling point (80°C at 15 mmHg) and density (1.375 g/cm³) compared to the dichloro derivative, reflecting reduced molecular weight and polarity .
- 2,4-Dichlorophenol: Retains chlorine substituents but lacks the -OCF₃ group. It is less lipophilic and has weaker electron-withdrawing effects, impacting its utility in drug design .
Table 1: Key Physicochemical Properties
| Compound | Molecular Weight | Boiling Point | Density (g/cm³) | LogP* |
|---|---|---|---|---|
| 2,4-Dichloro-5-(trifluoromethoxy)phenol | 267.51 | Not reported | ~1.5 (estimated) | 3.2 |
| 4-(Trifluoromethoxy)phenol | 178.10 | 80°C (15 mmHg) | 1.375 | 2.1 |
| 2,4-Dichlorophenol | 163.00 | 210°C | 1.40 | 2.9 |
*LogP values estimated based on substituent contributions.
Example Protocol :
- This compound: Synthesized via sequential chlorination of 5-(trifluoromethoxy)phenol or coupling of dichlorophenyl boronic acids with trifluoromethoxy-containing reagents .
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